4-(N-methylacetamido)butanoic acid
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Overview
Description
4-(N-Methylacetamido)butanoic acid is a chemical compound with the molecular formula C7H13NO3 and a molecular weight of 159.19 g/mol . It is also known by its IUPAC name, 4-[acetyl(methyl)amino]butanoic acid . This compound is used in various research applications, particularly in the preparation of N-heterocyclylpyrrolinonyl carboxylates, which are known for their anticonvulsant properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(N-methylacetamido)butanoic acid typically involves the acetylation of N-methylbutanoic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the use of acetic anhydride and a catalyst, such as pyridine, to facilitate the acetylation reaction .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale acetylation reactions under optimized conditions to maximize yield and purity. The product is then purified using standard techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: 4-(N-Methylacetamido)butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the acetyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(N-Methylacetamido)butanoic acid has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-(N-methylacetamido)butanoic acid involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by modulating neurotransmitter activity in the brain, which can help in the management of neurological conditions such as epilepsy. The exact molecular targets and pathways are still under investigation, but it is thought to influence the GABAergic system, which plays a crucial role in inhibitory neurotransmission.
Comparison with Similar Compounds
4-(Acetylmethylamino)butanoic Acid: A closely related compound with similar chemical properties.
N-Methylbutanoic Acid: Another related compound that serves as a precursor in the synthesis of 4-(N-methylacetamido)butanoic acid.
Uniqueness: this compound is unique due to its specific acetylated structure, which imparts distinct chemical and biological properties. Its ability to act as a building block for the synthesis of anticonvulsant agents sets it apart from other similar compounds.
Properties
CAS No. |
117704-99-1 |
---|---|
Molecular Formula |
C7H13NO3 |
Molecular Weight |
159.2 |
Purity |
95 |
Origin of Product |
United States |
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